Diethylene Glycol Bis(2-propynyl) Ether

Description

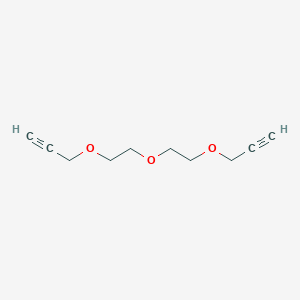

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNBDEOGKNZIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethylene Glycol Bis(2-propynyl) Ether: A Technical Guide to Homobifunctional "Click" Linkers

CAS Number: 126422-57-9 Synonyms: 4,7,10-Trioxa-1,12-tridecadiyne; Propargyl-PEG2-Propargyl; Diethylene glycol dipropargyl ether Molecular Formula: C₁₀H₁₄O₃ Molecular Weight: 182.22 g/mol [1][2][3]

Part 1: Strategic Introduction & Chemical Identity

In the architecture of modern drug discovery—specifically within Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a bridge; it is a functional component that dictates solubility, permeability, and ternary complex stability.

Diethylene Glycol Bis(2-propynyl) Ether (CAS 126422-57-9) represents a critical class of homobifunctional linkers. Its core structure features a short polyethylene glycol (PEG) spacer flanked by two terminal alkyne groups. This design enables the molecule to serve as a "staple" in bioorthogonal chemistry, specifically utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Why This Linker? (The Scientist's Perspective)

-

Defined Spatial Geometry: The diethylene glycol backbone provides a precise distance (~9–12 Å fully extended) between conjugation points, essential for avoiding steric clashes in E3 ligase-POI (Protein of Interest) complexes.

-

Aqueous Solubility: The ether oxygens impart hydrophilicity, counteracting the lipophilicity often introduced by complex drug payloads.

-

Bioorthogonality: The terminal alkynes are inert to native biological functional groups (amines, thiols, carboxyls) but react rapidly with azides, allowing for controlled, modular synthesis.

Part 2: Physicochemical Specifications[4][5]

The following data aggregates standard industrial specifications for high-purity research grades (≥98%).

| Property | Value | Causality / Relevance |

| Appearance | Colorless to light yellow liquid | Yellowing indicates oxidation or polymerization; discard if dark. |

| Boiling Point | 103 °C @ 6 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | 1.02 g/mL | Slightly denser than water; facilitates phase separation in organic extractions. |

| Refractive Index | Used for quick purity checks during distillation fractions. | |

| Solubility | DCM, THF, DMSO, Water | Amphiphilic nature allows coupling in both organic and aqueous buffers. |

| Flash Point | > 80 °C (Combustible) | Requires Class II combustible liquid storage protocols. |

Part 3: Synthesis & Manufacturing Logistics

Synthetic Route: Williamson Ether Synthesis

The industrial preparation relies on the double alkylation of diethylene glycol with propargyl bromide. This is a classic

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The stepwise deprotonation and alkylation ensure high yield.

Purification Protocol

Critical Insight: Unreacted propargyl bromide is a potent lachrymator and alkylating agent.

-

Quench: Excess NaH must be quenched with methanol at 0°C.

-

Extraction: Dilute with water, extract 3x with Dichloromethane (DCM).

-

Wash: Brine wash is essential to remove residual diethylene glycol (which is water-soluble).

-

Distillation: Vacuum distillation (0.1–1 mmHg) is preferred over column chromatography for scale-up to avoid silica gel degradation of the polyether chain.

Part 4: Applications in Drug Development

PROTAC Linker Design

In PROTAC development, the linker length determines the "ternary complex" geometry.

-

Short Linkers (PEG2): Used when the E3 ligase and Target Protein binding pockets are in close proximity.

-

Rigidity: The alkyne-triazole motif formed after clicking adds rigidity, which can reduce the entropic penalty of binding compared to flexible alkyl chains.

Hydrogel Crosslinking

This molecule acts as a crosslinker for azide-functionalized polymers (e.g., Azide-PEG or Azide-Hyaluronic Acid).

-

Mechanism: The bis-alkyne reacts with two azide chains, forming a 3D network.

-

Advantage: The reaction is copper-catalyzed (fast, rigid gel) or strain-promoted (if using cyclooctynes, though this molecule is linear). For this specific CAS, CuAAC is the standard.

Figure 2: Dual utility in medicinal chemistry (PROTACs) and materials science (Hydrogels).

Part 5: Validated Experimental Protocols

Standard CuAAC "Click" Conjugation

Context: This protocol describes linking the bis-alkyne to two azide-functionalized ligands.

Reagents:

-

Linker: Diethylene Glycol Bis(2-propynyl) Ether (1.0 eq).

-

Azide: R-N3 (2.1 eq).

-

Catalyst: CuSO₄[4]·5H₂O (0.1 eq).

-

Reductant: Sodium Ascorbate (0.5 eq).

-

Ligand: THPTA (0.5 eq) — Crucial for protecting Cu(I) from oxidation and preventing protein degradation if biomolecules are involved.

-

Solvent: t-Butanol/Water (1:1) or DMSO.[5]

Step-by-Step:

-

Preparation: Dissolve the Linker and Azide in the chosen solvent.

-

Catalyst Mix: In a separate vial, premix CuSO₄ and THPTA. The solution should turn light blue.

-

Activation: Add Sodium Ascorbate to the Cu-THPTA mix. The solution will turn colorless (reduction to Cu(I)).

-

Initiation: Immediately add the catalyst mixture to the reaction vessel. Flush with Nitrogen/Argon.[5]

-

Incubation: Stir at Room Temperature for 2–16 hours.

-

Monitoring: Monitor via TLC or LC-MS. The disappearance of the alkyne peak is the endpoint.

-

Purification: Remove Copper via EDTA wash or silica filtration.

Storage & Stability[7]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Inert gas (Argon) recommended.[5] Terminal alkynes can slowly polymerize or oxidize if exposed to air/light for extended periods.

-

Safety: Do not distill to dryness if peroxides are suspected (though less common in this ether than simple ethers, standard precautions apply).

Part 6: Safety & Toxicology (MSDS Summary)

-

GHS Classification: Flammable Liquid (Category 4).

-

Hazard Statements: H227 (Combustible liquid).

-

Precautionary Measures:

-

P210: Keep away from heat, hot surfaces, sparks, open flames.[6]

-

P280: Wear protective gloves/eye protection.

-

-

Toxicity: Not fully characterized, but structurally similar glycol ethers can be absorbed through the skin. Handle as a potential irritant.

References

-

PubChem. Compound Summary: Diethylene glycol bis(2-propynyl) ether.[3] National Library of Medicine. Retrieved from [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. Diethylene Glycol Bis(2-propynyl) Ether | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Diethylene Glycol | PENPET - Chemical Trading and Shipping [penpet.com]

An In-depth Technical Guide to Diethylene Glycol Bis(2-propynyl) Ether: A Homobifunctional Linker for Advanced Drug Development

Introduction: The Architectural Significance of a Versatile Linker

In the landscape of modern drug development, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire construct.[1][2] Diethylene Glycol Bis(2-propynyl) Ether, a homobifunctional crosslinker, has emerged as a valuable tool for researchers and scientists. Its structure, featuring a hydrophilic diethylene glycol core and two terminal alkyne functionalities, offers a unique combination of properties that are highly advantageous for bioconjugation.[3][4]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of Diethylene Glycol Bis(2-propynyl) Ether, with a particular focus on its role in drug development. We will delve into the causality behind its synthetic route, the interpretation of its spectral data for quality control, and its practical application in constructing complex bioactive molecules.

Molecular Architecture and Physicochemical Properties

Diethylene Glycol Bis(2-propynyl) Ether is a molecule with the systematic IUPAC name 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne.[5] Its structure is characterized by a flexible and water-soluble diethylene glycol backbone, flanked by two propargyl ether groups. These terminal alkyne groups are the reactive handles for "click chemistry," a set of biocompatible and highly efficient reactions.[3][6]

| Property | Value | Source |

| Molecular Formula | C10H14O3 | [5] |

| Molecular Weight | 182.22 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 103 °C at 6 mmHg | [6] |

| Density | ~1.02 g/mL | [7] |

| SMILES | C#CCOCCOCCOCC#C | [5] |

| InChI | 1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2 | [5] |

The presence of the ether linkages and the hydroxyl-like character of the ethylene glycol units contribute to the molecule's solubility in a range of organic solvents and aqueous media, a crucial attribute for bioconjugation reactions that often require mixed solvent systems.[8]

Synthesis of Diethylene Glycol Bis(2-propynyl) Ether: A Practical Approach via Williamson Ether Synthesis

The most common and efficient method for preparing Diethylene Glycol Bis(2-propynyl) Ether is the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[9] In this case, diethylene glycol is deprotonated to form a dialkoxide, which then undergoes a double substitution reaction with a propargyl halide.

Reaction Mechanism: A Step-by-Step Visualization

The synthesis proceeds in two main stages:

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate both hydroxyl groups of diethylene glycol, forming the more nucleophilic disodium diethylene glycolate.

-

Nucleophilic Substitution (SN2): The resulting dialkoxide then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. This occurs twice to yield the final product.

Caption: Williamson Ether Synthesis of Diethylene Glycol Bis(2-propynyl) Ether.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Diethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Propargyl bromide, 80% solution in toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a solution of diethylene glycol (1.0 eq) in anhydrous THF.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (2.2 eq) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.

-

Alkylation: The reaction mixture is cooled again to 0 °C. Propargyl bromide (2.5 eq) is added dropwise via a syringe. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Diethylene Glycol Bis(2-propynyl) Ether as a colorless to pale yellow oil.

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate characterization of the synthesized Diethylene Glycol Bis(2-propynyl) Ether is paramount for its successful application. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.20 (d, J = 2.4 Hz, 4H): These are the methylene protons (-O-CH₂-C≡CH) adjacent to the alkyne. The doublet splitting is due to coupling with the terminal alkyne proton.

-

δ 3.70-3.65 (m, 8H): These are the overlapping signals of the four methylene groups of the diethylene glycol backbone (-O-CH₂-CH₂-O-).

-

δ 2.42 (t, J = 2.4 Hz, 2H): This triplet corresponds to the terminal acetylenic protons (-C≡C-H). The triplet splitting arises from coupling with the adjacent methylene protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 79.8: Quaternary alkyne carbon (-C≡CH).

-

δ 74.8: Terminal alkyne carbon (-C≡CH).

-

δ 70.6, 69.3: Methylene carbons of the diethylene glycol backbone (-O-CH₂-CH₂-O-).

-

δ 58.5: Methylene carbon adjacent to the alkyne (-O-CH₂-C≡CH).

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

~3290 cm⁻¹ (strong, sharp): C-H stretch of the terminal alkyne. This is a very characteristic peak.

-

~2110 cm⁻¹ (weak, sharp): C≡C stretch of the alkyne. The intensity of this peak is often weak for terminal alkynes.

-

~1100 cm⁻¹ (strong, broad): C-O-C stretch of the ether linkages. This broad and strong absorption is characteristic of the polyether backbone.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z = 182. However, due to the presence of ether linkages, fragmentation is expected. Common fragmentation patterns for ethers involve cleavage of the C-O bond and the C-C bond adjacent to the oxygen.[10]

Applications in Drug Development: The Power of "Click" Chemistry

The true utility of Diethylene Glycol Bis(2-propynyl) Ether lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[6] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[11]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species. The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Case Study: Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[11] Diethylene Glycol Bis(2-propynyl) Ether can be used to synthesize libraries of PROTACs with varying linker lengths and attachment points, allowing for the empirical determination of the optimal linker architecture.

Hypothetical Experimental Workflow for PROTAC Synthesis:

Caption: Experimental workflow for the synthesis of a PROTAC using a dialkyne linker.

Stability Considerations

The ether linkages within the diethylene glycol backbone are generally stable under a wide range of physiological conditions. However, the propargyl ether bond can be susceptible to cleavage under strongly acidic conditions, a factor to consider in drug delivery systems that target acidic microenvironments such as tumors or endosomes.[12][13] Quantitative studies on the hydrolysis rates of propargyl ethers under various pH conditions are essential for predicting the in vivo stability of drug conjugates employing this linker.

Conclusion

Diethylene Glycol Bis(2-propynyl) Ether is a versatile and valuable tool in the arsenal of the modern medicinal chemist and drug development scientist. Its well-defined structure, straightforward synthesis, and biocompatible reactivity through "click" chemistry make it an ideal building block for the construction of complex and potent therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and reliable application in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11008566, Diethylene Glycol Bis(2-propynyl) Ether. Retrieved from [Link].

- Royal Society of Chemistry (2023). 1H- and 13C-NMR for.

-

Organic Syntheses (2022). Organic Syntheses Procedure. Retrieved from [Link].

- Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 1(1), 18-34.

- Benton, F. M., et al. (2018). pH dependence on formation of propargyl-OH and propargyl-NH 2...

-

PureSynth. (n.d.). Diethylene Glycol Bis(2-Propynyl) Ether 98.0%(GC). Retrieved from [Link].

- The Journal of Organic Chemistry, (1954), 19(11), 1633-1642.

- Royal Society of Chemistry (2016). Synthesis of bis(propargyl)

- Pasut, G., & Schiavon, O. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447.

- ResearchGate. (2017). Figure .. Mass spectrum fragmentation patterns...

-

StackExchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link].

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link].

- ChemBlink. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.

- ACS Publications. (2023, November 2). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes... Inorganic Chemistry.

- University of Michigan. (n.d.). Mass Spectrometry: Fragmentation.

- Ghavre, M., & Kappe, C. O. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 25(23), 5586.

- Google Patents. (n.d.). EP0293768B1 - Process for making propargyl ethers of hydroxyaromatic compounds.

- Kresge, A. J., & Nowlan, V. J. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. The Journal of Organic Chemistry, 77(21), 9637-9646.

- MDPI. (2025, January 29).

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link].

- ResearchGate. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.

-

Organic Syntheses. (n.d.). Tetramethyl[2.2]paracyclophane-4,5,12,13-tetracarboxylate. Retrieved from [Link].

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link].

- USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl...

- Google Patents. (n.d.). US10940205B2 - Compositions of pharmaceutical actives containing diethylene glycol monoethyl ether or other alkyl derivatives.

- Park, K. (2021, December 28). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. Biomacromolecules.

- MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(1), M1595.

- Google Patents. (n.d.). CN109369423B - Preparation method of 3-ethoxy propylamine.

Sources

- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Diethylene Glycol Bis(2-propynyl) Ether | CymitQuimica [cymitquimica.com]

- 4. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]

- 7. pure-synth.com [pure-synth.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to the Synthesis of Diethylene Glycol Bis(2-propynyl) Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of Diethylene Glycol Bis(2-propynyl) Ether, a valuable homobifunctional crosslinker. The core of this synthesis lies in the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the necessary safety precautions and characterization methods to ensure a successful and verifiable synthesis.

Foundational Principles: The Williamson Ether Synthesis

The synthesis of Diethylene Glycol Bis(2-propynyl) Ether is achieved through a classic Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1][2] In this specific application, the dianion of diethylene glycol, formed by deprotonation with a strong base, acts as the nucleophile, attacking two equivalents of propargyl bromide, the electrophile.

The causality behind the experimental choices is rooted in the principles of SN2 reactions. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to quantitatively generate the di-alkoxide of diethylene glycol, maximizing its nucleophilicity. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation, preventing ion-pairing and enhancing the reactivity of the alkoxide. Propargyl bromide is an excellent electrophile due to the presence of a good leaving group (bromide) on a primary carbon, which is sterically unhindered and thus highly susceptible to backside attack by the nucleophile.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Diethylene Glycol Bis(2-propynyl) Ether.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Diethylene Glycol | C4H10O3 | 106.12 | 1.00 g | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.94 g | 2.5 |

| Propargyl Bromide (80% solution in toluene) | C3H3Br | 118.96 | 3.54 mL | 2.5 |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | - | 50 mL | - |

| Saturated Aqueous Ammonium Chloride (NH4Cl) | NH4Cl | - | As required | - |

| Diethyl Ether | (C2H5)2O | - | As required | - |

| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | - | As required | - |

Reaction Setup and Procedure

Safety Precaution: This synthesis involves highly reactive and hazardous materials. Propargyl bromide is toxic and a lachrymator.[3][4] Sodium hydride reacts violently with water to produce flammable hydrogen gas. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Preparation of the Reaction Vessel: A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, is flame-dried to ensure anhydrous conditions. The flask is then allowed to cool to room temperature under a stream of dry nitrogen.

-

Dispensing of Sodium Hydride: Under a positive pressure of nitrogen, 0.94 g of a 60% dispersion of sodium hydride in mineral oil is carefully added to the reaction flask. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes and carefully decanting the supernatant.

-

Addition of Solvent and Diethylene Glycol: 40 mL of anhydrous THF is added to the flask via a syringe. While stirring, a solution of 1.00 g of diethylene glycol in 10 mL of anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation, which is evidenced by the cessation of hydrogen gas evolution.

-

Addition of Propargyl Bromide: The flask is cooled again to 0 °C, and 3.54 mL of an 80% solution of propargyl bromide in toluene is added dropwise via a syringe over 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C) for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride. The mixture is then transferred to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Diethylene Glycol Bis(2-propynyl) Ether.

Characterization and Validation

The identity and purity of the synthesized Diethylene Glycol Bis(2-propynyl) Ether must be confirmed through spectroscopic methods.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.21 (d, 4H, -O-CH₂ -C≡CH), 3.73 (s, 8H, -O-CH₂ -CH₂ -O-), 2.44 (t, 2H, -C≡CH ) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 79.8 (-C ≡CH), 74.8 (-C≡C H), 69.9 (-O-CH₂ -CH₂-O-), 69.1 (-O-CH₂ -CH₂-O-), 58.8 (-O-CH₂ -C≡CH) |

| Infrared (IR) | ν (cm⁻¹): ~3290 (≡C-H stretch), ~2110 (C≡C stretch), ~1100 (C-O-C stretch) |

Diagrams

Reaction Mechanism

Caption: Williamson ether synthesis of Diethylene Glycol Bis(2-propynyl) Ether.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

-

"Williamson Ether Synthesis." Wikipedia, Wikimedia Foundation, 23 Oct. 2023, en.wikipedia.org/wiki/Williamson_ether_synthesis.[1]

-

"Williamson Ether Synthesis." Chemistry LibreTexts, 15 Aug. 2023, chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.02%3A_The_Williamson_Ether_Synthesis.[2]

- "Propargyl bromide solution.

-

"Propargyl bromide." PubChem, National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/Propargyl-bromide.[4]

- "Diethylene Glycol Bis(2-propynyl) Ether." PubChem, National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/11008566.

- "Organic Syntheses Procedure." Organic Syntheses, orgsyn.org/demo.aspx?prep=v71p0133.

-

"Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol)." MDPI, 13 Oct. 2010, 5]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. adipogen.com [adipogen.com]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical Properties of Diethylene Glycol Bis(2-propynyl) Ether

Introduction

Diethylene Glycol Bis(2-propynyl) Ether, hereafter referred to as DEGBPE, is a specialized chemical compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a flexible diethylene glycol core flanked by two terminal alkyne groups, makes it a highly valuable homobifunctional crosslinker.[1][2][3] For researchers, particularly in the fields of polymer chemistry, materials science, and drug development, DEGBPE serves as a critical building block. Its utility is most pronounced in bioconjugation and the burgeoning field of "click chemistry," where the terminal alkynes allow for efficient and specific covalent bond formation.[1][4] This guide provides a comprehensive overview of the core physical properties of DEGBPE, grounded in established experimental data, to equip scientists and developers with the technical knowledge required for its effective application.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. DEGBPE is systematically known by its IUPAC name, 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne.[5][6] Its key identifiers are summarized below.

| Identifier | Value | Reference |

| CAS Number | 126422-57-9 | [7][8][9] |

| Molecular Formula | C10H14O3 | [6][7][8] |

| Molecular Weight | 182.22 g/mol | [5][7][8] |

| IUPAC Name | 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne | [5][6] |

| Common Synonyms | 4,7,10-Trioxa-1,12-tridecadiyne; 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne | [6][7][8] |

| SMILES | C#CCOCCOCCOCC#C | [5][6][8] |

The structure of DEGBPE is central to its function, providing a defined spatial separation and reactive handles for molecular synthesis.

Sources

- 1. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Diethylene Glycol Bis(2-propynyl) Ether, 5G | Labscoop [labscoop.com]

- 4. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]

- 5. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethylene Glycol Bis(2-propynyl) Ether 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Diethylene Glycol Bis(2-propynyl) Ether | CymitQuimica [cymitquimica.com]

- 9. pure-synth.com [pure-synth.com]

An In-Depth Technical Guide to the Solubility Profile of Diethylene Glycol Bis(2-propynyl) Ether

Abstract

Diethylene Glycol Bis(2-propynyl) Ether, a homobifunctional crosslinker, is a cornerstone in modern chemical biology and materials science, primarily utilized in copper-catalyzed click chemistry, polymer synthesis, and for the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its efficacy in these applications is fundamentally governed by its solubility, which dictates the choice of reaction media, purification strategies, and its handling in aqueous biological systems. This guide provides a comprehensive analysis of the compound's molecular structure to predict its solubility across a spectrum of common laboratory solvents. Furthermore, it outlines a rigorous, self-validating experimental protocol for systematically determining its solubility profile, ensuring researchers, scientists, and drug development professionals can optimize its use in their specific applications.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

To understand the solubility of Diethylene Glycol Bis(2-propynyl) Ether, we must first analyze its molecular architecture. The molecule's behavior in different solvents is a direct consequence of the interplay between its constituent parts.

The structure features a central, flexible diethylene glycol core, which is hydrophilic due to the presence of ether oxygen atoms. These oxygens can act as hydrogen bond acceptors, promoting interaction with protic solvents. This core is flanked by two terminal propargyl (2-propynyl) groups. While the triple bonds introduce a degree of polarity, these end-caps are generally less polar than the ether-rich backbone. This amphipathic nature—possessing both polar and less-polar regions—is the key to its versatile solubility.[2]

Below is a diagram illustrating the distinct polarity regions of the molecule.

Caption: Molecular structure indicating polar and non-polar regions.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | Diethylene Glycol Bis(2-propynyl) Ether | [3][4][5][6] |

| Synonyms | 4,7,10-Trioxa-1,12-tridecadiyne, Bis-propargyl-PEG3 | [1][3][5] |

| CAS Number | 126422-57-9 | [3][4][6] |

| Molecular Formula | C₁₀H₁₄O₃ | [3][4][5] |

| Molecular Weight | 182.22 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Density | ~1.02 g/mL | [4][7] |

| Boiling Point | 103 °C @ 6 mmHg | [1][4] |

| Purity | >98.0% (GC) | [3] |

Predicted Qualitative Solubility Profile

Based on the "like dissolves like" principle, the molecular structure allows for a robust prediction of its solubility.[2] The presence of multiple ether oxygens suggests strong interactions with polar solvents, while the overall carbon framework allows for compatibility with a range of less polar organic media. General statements confirm its "excellent solubility in organic solvents".[4][7] The table below provides a more granular, predictive profile.

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Miscible / Highly Soluble | The diethylene glycol core can form hydrogen bonds with protic solvents. Analogous compounds like diethylene glycol divinyl ether are water-soluble.[8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | Highly Soluble | Strong dipole-dipole interactions between the solvent and the polar ether backbone are expected to lead to excellent solvation. |

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents are effective at dissolving molecules with moderate polarity and are standard for many organic reactions involving similar linkers. |

| Aromatic | Toluene, Benzene | Soluble | The molecule has sufficient non-polar character to interact favorably with aromatic systems via van der Waals forces. |

| Non-polar Aliphatic | Hexanes, Heptane, Cyclohexane | Sparingly Soluble / Insoluble | The high polarity of the ether-rich core is likely to dominate, preventing significant solvation by purely non-polar, aliphatic solvents. |

| Ethers | Diethyl Ether | Soluble | As an ether itself, the compound is expected to be miscible with simple ethers, though some related diethylene glycol ethers are only slightly miscible. |

A Validated Experimental Workflow for Solubility Determination

While predictions are valuable, empirical testing is required for confirmation. The following protocol provides a systematic and self-validating approach to qualitatively assess the solubility of Diethylene Glycol Bis(2-propynyl) Ether. The workflow is designed to first test for aqueous solubility and the presence of any ionizable functional groups before proceeding to a broad range of organic solvents.[9][10]

Caption: Experimental workflow for systematic solubility classification.

Step-by-Step Experimental Protocol

A. Safety and Preparation

-

Review Safety Data Sheet (SDS): Before handling, consult the SDS.[6] While not classified as hazardous, standard laboratory precautions should be observed.[6] Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Sample Preparation: Use a sample of known purity (>98.0%).[4] Dispense approximately 25 mg of Diethylene Glycol Bis(2-propynyl) Ether into a series of clean, dry test tubes (e.g., 13x100 mm).

B. Aqueous and Acid-Base Solubility Testing The purpose of this sequence is to rule out the presence of strongly acidic or basic functional groups, which are not present in the target molecule. A negative result in steps 2-4 validates the compound's expected neutral character.[9][10]

-

Water Solubility: To the first test tube, add 0.75 mL of deionized water in three 0.25 mL portions. After each addition, vortex or shake the tube vigorously for 30 seconds. Observe if the liquid dissolves completely to form a clear, homogenous solution. A compound is considered soluble if it dissolves fully.

-

5% HCl Test: If the compound is insoluble in water, add 0.75 mL of 5% aqueous HCl solution in portions to a fresh sample tube. Vigorous mixing and observation for dissolution will indicate the presence of a basic functional group (e.g., an amine). No dissolution is the expected outcome.[11]

-

5% NaOH Test: If the compound is insoluble in water, add 0.75 mL of 5% aqueous NaOH solution in portions to a fresh sample tube. Dissolution would indicate the presence of a sufficiently acidic functional group (e.g., a phenol or carboxylic acid). No dissolution is the expected outcome.[11]

-

5% NaHCO₃ Test: This test is only performed if the compound is soluble in 5% NaOH. It differentiates strong acids from weak acids. As no solubility is expected in NaOH, this step is typically not required.

C. Organic Solvent Solubility Testing

-

Solvent Selection: Prepare test tubes with 25 mg of the compound for each organic solvent listed in Table 2 (or a selection thereof).

-

Procedure: Add 0.75 mL of the chosen organic solvent in three 0.25 mL portions, mixing vigorously after each addition as described in step B1.

-

Observation and Classification: Record each observation as "Soluble," "Sparingly Soluble," or "Insoluble."

Summary and Insights for Application

The combined structural analysis and predictive profiling strongly indicate that Diethylene Glycol Bis(2-propynyl) Ether is a versatile, polar compound with broad solubility in polar protic, polar aprotic, and halogenated organic solvents. Its solubility is predicted to be limited only in non-polar aliphatic hydrocarbons like hexane.

Implications for Researchers:

-

Reaction Solvent Choice: The high solubility in common reaction solvents like THF, DCM, acetonitrile, and DMF/DMSO makes it an ideal substrate for a vast array of synthetic transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.[1]

-

Purification Strategies: The predicted insolubility in aliphatic hydrocarbons is a powerful tool for purification. The compound can likely be precipitated from a solution (e.g., DCM) by the addition of an anti-solvent like hexane, facilitating rapid isolation. For chromatographic purification, its polarity suggests that solvent systems like ethyl acetate/hexanes or methanol/DCM would be effective eluents.

-

Bioconjugation and Drug Discovery: The anticipated high solubility or miscibility in water is a critical feature for applications in chemical biology and drug development. This property allows for its use in aqueous buffers for bioconjugation reactions without requiring large amounts of co-solvents that could denature proteins or affect cell viability. For PROTAC development, this inherent water solubility can contribute favorably to the overall physicochemical properties of the final molecule.

By understanding and leveraging this detailed solubility profile, researchers can enhance experimental design, streamline purification processes, and unlock the full potential of this essential chemical linker.

References

-

Procedure for Determining Solubility of Organic Compounds - Scribd. [Link]

-

Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - Eastern Mediterranean University. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds - St. Olaf College. [Link]

-

Safety Data Sheet - Junsei Chemical Co., Ltd. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis - University of Colorado Denver. [Link]

-

Solubility of Organic Compounds - University of Toronto. [Link]

-

Diethylene Glycol Bis(2-Propynyl) Ether 98.0%(GC) | PureSynth. [Link]

-

DIETHYLENE GLYCOL DIETHYL ETHER - Ataman Kimya. [Link]

Sources

- 1. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. Diethylene Glycol Bis(2-propynyl) Ether | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. zxchem.com [zxchem.com]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Spectral Analysis of Diethylene Glycol Bis(2-propynyl) Ether

This in-depth technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for Diethylene Glycol Bis(2-propynyl) Ether. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles behind spectral interpretation for this specific molecule, offering predictive insights grounded in established spectroscopic theory and data from analogous compounds.

Introduction to Diethylene Glycol Bis(2-propynyl) Ether

Diethylene Glycol Bis(2-propynyl) Ether, also known as 4,7,10-Trioxa-1,12-tridecadiyne, is a bifunctional molecule featuring two terminal alkyne groups connected by a diethylene glycol diether linkage.[1] This structure makes it a valuable crosslinking agent and building block in various chemical syntheses, particularly in the realm of click chemistry, polymer synthesis, and materials science.[2][1] An accurate understanding of its spectral characteristics is paramount for its identification, purity assessment, and the characterization of its reaction products.

The molecular structure, with its distinct functional groups—terminal alkynes and ethers—gives rise to a unique and predictable spectroscopic fingerprint. This guide will deconstruct these expected spectral features in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For Diethylene Glycol Bis(2-propynyl) Ether, we can predict the chemical shifts and splitting patterns for each unique proton based on the influence of adjacent electronegative oxygen atoms and the anisotropy of the alkyne's triple bond.

Principles of ¹H NMR Interpretation for Ethers and Alkynes

The electronegative oxygen atoms in the ether linkages will deshield the adjacent protons, causing them to resonate at a higher chemical shift (downfield) compared to simple alkanes.[3] Specifically, hydrogens on carbons directly attached to an ether oxygen typically appear in the range of 3.4-4.5 ppm. The terminal alkyne protons (≡C-H) have a characteristic chemical shift around 2-3 ppm. This seemingly upfield position, despite the sp hybridization of the carbon, is due to the magnetic anisotropy of the carbon-carbon triple bond, which creates a shielding cone along the axis of the bond.

Predicted ¹H NMR Spectrum

The symmetry of the molecule results in three distinct sets of proton signals.

Caption: Labeled protons for ¹H NMR prediction.

| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |

| Ha | ~2.4 | Triplet (t) | 2H | Terminal alkyne proton, coupled to the two Hb protons. |

| Hb | ~4.2 | Triplet (t) | 4H | Methylene protons adjacent to both an alkyne and an ether oxygen, deshielded. Coupled to the Ha proton. |

| Hc | ~3.7 | Singlet (s) | 8H | Methylene protons of the diethylene glycol backbone, chemically equivalent due to symmetry. |

Predicted ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule. Due to the symmetry of Diethylene Glycol Bis(2-propynyl) Ether, we expect to see five distinct carbon signals.

Principles of ¹³C NMR Interpretation for Ethers and Alkynes

Carbons involved in ether linkages (C-O) are deshielded and typically resonate in the 50-80 ppm range. Alkyne carbons have characteristic chemical shifts between 60-100 ppm.

Predicted ¹³C NMR Spectrum

Caption: Labeled carbons for ¹³C NMR prediction.

| Carbon Label | Predicted Chemical Shift (ppm) | Justification |

| C1 | ~75 | Terminal alkyne carbon (≡C-H). |

| C2 | ~80 | Internal alkyne carbon (-C≡). |

| C3 | ~58 | Methylene carbon adjacent to both the alkyne and an ether oxygen. |

| C4 | ~69 | Methylene carbon adjacent to two ether oxygens. |

| C5 | ~70 | Methylene carbon adjacent to two ether oxygens. |

Predicted IR Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Principles of IR Interpretation for Ethers and Alkynes

-

Ethers (C-O stretch): Ethers exhibit a strong, characteristic C-O stretching absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[4]

-

Terminal Alkynes (≡C-H and C≡C stretch): Terminal alkynes show a sharp, strong absorption band around 3300 cm⁻¹ for the ≡C-H stretch.[5] The C≡C triple bond stretch appears as a sharp, but often weak, absorption in the range of 2100-2250 cm⁻¹.[5][6]

Predicted IR Spectrum

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Functional Group |

| ≡C-H stretch | 3300 - 3250 | Strong, sharp | Terminal Alkyne |

| sp³ C-H stretch | 3000 - 2850 | Medium to Strong | Methylene (CH₂) |

| C≡C stretch | 2150 - 2100 | Weak to Medium, sharp | Alkyne |

| C-O stretch | 1150 - 1050 | Strong | Ether |

Experimental Protocols

While the actual spectra are not publicly available, the following protocols outline the standard procedures for their acquisition.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Diethylene Glycol Bis(2-propynyl) Ether in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans should provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same instrument, acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, the simplest method is to place a drop of the neat liquid between two KBr or NaCl salt plates.

-

Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Conclusion

The spectral characteristics of Diethylene Glycol Bis(2-propynyl) Ether are dictated by its constituent ether and terminal alkyne functional groups. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, and IR spectra based on established principles of chemical spectroscopy. These predicted data serve as a robust reference for the identification and characterization of this important chemical building block in a research setting. The provided experimental protocols outline the standard methodology for obtaining high-quality spectral data.

References

-

PubChem. (n.d.). Diethylene Glycol Bis(2-propynyl) Ether. Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2024, June). ¹H NMR spectra in CDCl3 of (a) diethylene glycol monovinyl ether, b.... Retrieved February 23, 2026, from [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved February 23, 2026, from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved February 23, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]

- 3. 4,7,10-三氧-1,13-十三烷二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diethylene Glycol Bis(2-propynyl) Ether | CymitQuimica [cymitquimica.com]

- 5. Diethylene glycol(111-46-6) 1H NMR spectrum [chemicalbook.com]

- 6. Diethylene glycol(111-46-6) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Diethylene Glycol Bis(2-propynyl) Ether

Topic: Synonyms and Technical Profile of Diethylene Glycol Bis(2-propynyl) Ether Document Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Nomenclature, Physicochemical Profiling, and Applications in Bio-Orthogonal Chemistry

Executive Summary

Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9) is a homobifunctional linker characterized by a polyethylene glycol (PEG) core flanked by two terminal alkyne groups.[1] In the domain of medicinal chemistry and materials science, it serves as a critical "Click Chemistry" reagent, specifically designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] Its unique structure—combining the water solubility and flexibility of a PEG spacer with the high reactivity of propargyl groups—makes it indispensable for synthesizing Proteolysis Targeting Chimeras (PROTACs), crosslinking hydrogels, and developing antibody-drug conjugates (ADCs).

This guide provides a definitive reference for the compound’s nomenclature, validated synonyms, physicochemical properties, and experimental protocols for its synthesis and application.

Nomenclature and Chemical Identity

Precise nomenclature is vital for database searching and regulatory compliance. While "Diethylene Glycol Bis(2-propynyl) Ether" is the common technical name, the compound is frequently indexed under IUPAC or structural descriptors in chemical catalogs.

Table 1: Validated Synonyms and Identifiers

| Category | Synonym / Identifier | Context |

| Primary CAS | 126422-57-9 | Global Standard |

| IUPAC Name | 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne | Official Chemical Abstract |

| Systematic Name | 4,7,10-Trioxa-1,12-tridecadiyne | Structural Indexing |

| Common Chemical Name | Diethylene glycol dipropargyl ether | Laboratory Shorthand |

| Functional Name | Bis-propargyl-PEG2 | Bioconjugation / PROTACs |

| Structural Descriptor | Polymer Chemistry | |

| Catalog Identifiers | D4581 (TCI), MFCD22201523 (MDL) | Vendor Codes |

Physicochemical Profile

Understanding the physical constraints of the linker is essential for experimental design, particularly regarding solubility in aqueous buffers versus organic solvents.

Table 2: Key Physicochemical Properties

| Property | Value | Experimental Implication |

| Molecular Formula | Stoichiometric calculations. | |

| Molecular Weight | 182.22 g/mol | Mass spectrometry verification.[3] |

| Appearance | Colorless to light yellow liquid | Purity indicator (darkening suggests oxidation). |

| Boiling Point | 103 °C @ 6 mmHg | High boiling point; difficult to remove by rotary evaporation. |

| Density | 1.02 g/mL | Liquid handling calibration.[3] |

| Solubility | Soluble in DCM, THF, DMSO, Water | Versatile for both organic synthesis and aqueous bioconjugation. |

| Reactive Groups | 2 x Terminal Alkynes | Substrate for CuAAC or Sonogashira coupling. |

Structural & Mechanistic Visualization

Figure 1: Chemical Structure and Connectivity

The following diagram illustrates the linear topology of the molecule, highlighting the ether oxygen atoms that confer hydrophilicity and the terminal alkyne "handles" for reactivity.

[1]

Experimental Protocols

Protocol A: Synthesis via Williamson Ether Synthesis

For researchers requiring bulk quantities, this compound can be synthesized from diethylene glycol.

-

Reaction Type: Nucleophilic Substitution (

). -

Causality: Strong base deprotonates the diol hydroxyls, creating alkoxides that attack the propargyl bromide.

Reagents:

-

Diethylene glycol (1.0 eq)[1]

-

Propargyl bromide (2.5 eq, 80% in toluene)

-

Sodium Hydride (NaH) (2.5 eq) or KOH (4.0 eq)

-

Solvent: Dry THF or DMF

Step-by-Step Workflow:

-

Activation: In a flame-dried flask under

, suspend NaH in dry THF at 0°C. -

Deprotonation: Add diethylene glycol dropwise. Allow stirring for 30 mins to ensure formation of the bis-alkoxide. Note: Evolution of

gas will occur. -

Alkylation: Add propargyl bromide dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 12–16 hours.

-

Quench & Extraction: Quench with saturated

. Extract with Ethyl Acetate ( -

Purification: Wash organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc gradient) to obtain the pure oil.

Protocol B: Bioconjugation via CuAAC (Click Chemistry)

This protocol describes crosslinking an azide-functionalized protein or polymer with Diethylene Glycol Bis(2-propynyl) Ether.

Reagents:

-

Azide-bearing biomolecule (

) -

Linker: Diethylene Glycol Bis(2-propynyl) Ether[1][2][4][3][5]

-

Catalyst:

-

Reducing Agent: Sodium Ascorbate (NaAsc)

-

Ligand (Optional but recommended): THPTA (to protect biomolecules from oxidative damage).

Step-by-Step Workflow:

-

Preparation: Dissolve the azide-labeled substrate in PBS (pH 7.4).

-

Linker Addition: Add the bis-alkyne linker (dissolved in DMSO) to the reaction mixture. Maintain DMSO concentration <10% to prevent protein denaturation.

-

Catalyst Premix: In a separate tube, mix

and THPTA ligand (1:5 molar ratio). -

Initiation: Add the Cu-Ligand complex to the main reaction, followed immediately by Sodium Ascorbate (final conc. 5 mM).

-

Incubation: Incubate at Room Temperature for 1–2 hours in the dark.

-

Termination: Remove copper via dialysis or EDTA chelation.

Figure 2: Click Chemistry Mechanism Workflow

Safety and Handling

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Alkynes can polymerize or degrade upon prolonged exposure to air/heat.

-

Hazards: Combustible liquid.[4] Causes skin and eye irritation.

-

Incompatibility: Avoid contact with strong oxidizing agents and heavy metals (Silver, Mercury) which can form explosive acetylides.

References

-

PubChem. Compound Summary: Diethylene Glycol Bis(2-propynyl) Ether (CID 11008566).[1][3] National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Molecules 2010, 15(10), 6800-6818. [Link]

Sources

- 1. Diethylene Glycol Bis(2-propynyl) Ether | C10H14O3 | CID 11008566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 | TCI AMERICA [tcichemicals.com]

- 5. Diethylene Glycol Bis(2-propynyl) Ether | CymitQuimica [cymitquimica.com]

Diethylene Glycol Bis(2-propynyl) Ether safety data sheet and hazards

An In-depth Technical Guide to the Safe Handling of Diethylene Glycol Bis(2-propynyl) Ether

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Diethylene Glycol Bis(2-propynyl) Ether

Diethylene Glycol Bis(2-propynyl) Ether (CAS RN: 126422-57-9) is a specialized chemical reagent with increasing relevance in advanced chemical synthesis and materials science.[1][2] Structurally, it is a derivative of diethylene glycol, featuring terminal alkyne groups. This unique structure makes it a valuable homobifunctional crosslinker and a key building block in various applications, including PEGylation, click chemistry, polymer production, and the formulation of high-performance coatings and adhesives.[2][3] Its synonyms include 4,7,10-Trioxa-1,12-tridecadiyne and 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne.[2][3]

Given its utility, a thorough understanding of its safety profile and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, drawing from available safety data and the established chemistry of related substances to inform best practices.

Hazard Identification: A Case of Conflicting Data

A critical aspect of the safety assessment for Diethylene Glycol Bis(2-propynyl) Ether is the conflicting information present across different supplier Safety Data Sheets (SDS). While one major supplier classifies the substance as "Not a hazardous substance or mixture" under European CLP regulations (EC) No 1272/2008, requiring no hazard pictograms or signal words[1], other sources assign it a GHS classification of Combustible liquid with the corresponding hazard statement H227.[3][4]

This discrepancy underscores a vital principle of chemical safety: all chemical products should be handled with the recognition of having "unknown hazards and toxicity" , especially when comprehensive toxicological data is lacking.[1] Therefore, a conservative approach that assumes the higher hazard classification is warranted to ensure the highest level of safety.

Table 1: Summary of GHS Classification for Diethylene Glycol Bis(2-propynyl) Ether

| Hazard Class | GHS Classification | Hazard Statement | Signal Word | Source(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | Warning | [3][4] |

| (Not Classified) | Not a hazardous substance or mixture | None | None | [1] |

The causality for treating this compound as a combustible liquid stems from its organic structure and a reported flash point of 79°C.[4] This means that while it does not ignite readily at ambient temperatures, it can form flammable vapor-air mixtures when heated.

Toxicological Profile: An Analysis of Data Gaps and Structural Alerts

Comprehensive toxicological data for Diethylene Glycol Bis(2-propynyl) Ether is largely unavailable in publicly accessible literature and safety data sheets.[1] Information regarding acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity has not been established.[1]

In the absence of specific data, it is instructive for the experienced researcher to consider the toxicology of structurally related compounds to inform a robust risk assessment, while acknowledging that these are not direct surrogates.

-

Diethylene Glycol (DEG) Core: The parent structure, diethylene glycol, is known to be harmful if swallowed and can cause damage to the kidneys and nervous system through prolonged or repeated exposure.[5][6][7] Human sensitivity to DEG's toxic effects appears to be higher than that observed in animal models.[5]

-

Ether Linkages: Ethers as a chemical class present a well-known hazard of forming explosive peroxides upon exposure to air and light, especially after prolonged storage.[8][9] This is a critical consideration for the safe storage and handling of Diethylene Glycol Bis(2-propynyl) Ether.

While these "structural alerts" do not provide specific toxicity values for the target compound, they provide a strong rationale for implementing stringent handling and storage protocols to mitigate potential risks.

Experimental Workflow: Safe Handling Protocol

The following protocol outlines the necessary steps for the safe handling of Diethylene Glycol Bis(2-propynyl) Ether in a research environment. This self-validating system ensures that engineering controls, personal protective equipment, and handling techniques are integrated to minimize exposure and risk.

Protocol: Laboratory Use of Diethylene Glycol Bis(2-propynyl) Ether

-

Pre-Use Risk Assessment:

-

Review all available Safety Data Sheets, noting the conflicting classifications.

-

Based on the precautionary principle, adopt the more stringent classification (Combustible liquid).

-

Evaluate the scale of the experiment and identify all potential ignition sources in the work area.

-

-

Engineering Controls:

-

All handling of the liquid, including weighing, transferring, and addition to reaction vessels, must be conducted in a certified chemical fume hood to prevent the accumulation of vapors.[1]

-

Ensure that a safety shower and an eyewash station are unobstructed and readily accessible from the workstation.[1][6]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or safety glasses with side-shields as a minimum.[10]

-

Hand Protection: Wear chemically resistant gloves. Consult manufacturer data for suitability, but materials like butyl rubber or Viton are often recommended for organic ethers.[10] Inspect gloves for any signs of degradation before use.

-

Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher splash risk, consider a chemically resistant apron.[11]

-

-

Handling and Use:

-

Avoid all personal contact, including inhalation of mists or vapors and contact with skin and eyes.[1][12]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking in the handling area.[10]

-

Ground and bond containers when transferring material to prevent static discharge.[1]

-

After handling, wash hands and face thoroughly before breaks and at the end of the workday.[1][10] Do not eat, drink, or smoke in the laboratory.[11]

-

-

Waste Disposal:

Storage, Stability, and Peroxide Formation

Proper storage is critical to maintaining the chemical integrity of Diethylene Glycol Bis(2-propynyl) Ether and mitigating the significant risks associated with ether compounds.

-

Storage Conditions: Store in a refrigerator at 2-8°C.[2] The container must be kept tightly closed and stored in a well-ventilated area.[1]

-

Inert Atmosphere: The primary causative factor for peroxide formation in ethers is oxygen. Therefore, it is imperative to store this compound under an inert atmosphere (e.g., nitrogen or argon).[1][6] After each use, the headspace of the container should be purged with inert gas before resealing.

-

Conditions to Avoid: In addition to oxygen, exposure to light, heat, and sources of ignition must be strictly avoided as they can accelerate degradation and increase risks.[1]

-

Peroxide Detection: For containers that have been opened and stored for extended periods, it is best practice to test for the presence of peroxides before use, especially before any process involving heating or distillation. Should crystals be observed in the liquid, this may indicate dangerous levels of peroxidation, and the material should be handled as potentially explosive.[9]

Risk Assessment and Management Workflow

For drug development professionals and scientists, a structured risk assessment is not merely a procedural step but a logical framework for ensuring safety. The following diagram illustrates a decision-making workflow for the safe use of Diethylene Glycol Bis(2-propynyl) Ether.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pure-synth.com [pure-synth.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. fishersci.com [fishersci.com]

- 7. Mobile [my.chemius.net]

- 8. DIETHYLENE GLYCOL DIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. junsei.co.jp [junsei.co.jp]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Fundamental Uses of Diethylene Glycol Bis(2-propynyl) Ether

Authored by a Senior Application Scientist

Introduction

Diethylene Glycol Bis(2-propynyl) Ether is a versatile homobifunctional crosslinking agent that has garnered significant attention in various fields of chemical and materials science. Its structure, featuring two terminal alkyne groups connected by a flexible diethylene glycol linker, makes it an ideal building block for creating well-defined polymer networks and bioconjugates. This guide provides an in-depth technical overview of the core applications of this compound, with a focus on its utility in polymer chemistry, click chemistry, and drug delivery. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the impact of its incorporation on material properties.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C10H14O3 | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 103 °C at 6 mmHg | [2] |

| Density | 1.02 g/mL | [2] |

| Synonyms | 3-[2-[2-(2-Propynyloxy)ethoxy]ethoxy]-1-propyne, 4,7,10-Trioxa-1,12-tridecadiyne | [2] |

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionalities of Diethylene Glycol Bis(2-propynyl) Ether are perfect substrates for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule.[3] The biocompatibility and reliability of this reaction have made it a favored method for bioconjugation and the synthesis of complex macromolecular architectures.[4]

Mechanistic Insight

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The copper(I) acetylide intermediate reacts with an azide to form a six-membered cupracycle, which then undergoes ring contraction and protonolysis to yield the triazole product and regenerate the copper(I) catalyst. The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed in aqueous conditions to prevent the oxidation of Cu(I) to Cu(II) and to protect biomolecules from potential damage.[5]

Sources

Methodological & Application

Application Note: Diethylene Glycol Bis(2-propynyl) Ether in Copper-Catalyzed Click Chemistry

Part 1: Introduction & Strategic Utility

Diethylene Glycol Bis(2-propynyl) Ether (CAS: 126422-57-9), often referred to as Bis-propargyl-PEG2 , is a high-performance homobifunctional crosslinker. Unlike long-chain PEG linkers that introduce significant flexibility and hydrodynamic volume, this short PEG2 spacer (approx. 10 Å length) offers a unique balance: it provides sufficient water solubility (due to the ether oxygens) while maintaining a relatively defined spatial geometry between conjugated partners.

Core Value Proposition

-

Defined Spatial Separation: Ideal for synthesizing small molecule dimers (e.g., PROTACs) or stabilizing protein homodimers where excessive flexibility reduces binding cooperativity.

-

Aqueous Compatibility: The diethylene glycol backbone allows for use in partially aqueous buffers, unlike hydrophobic alkyl chain linkers.

-

Bioorthogonality: The terminal alkyne groups are chemically inert to native biological functional groups (amines, thiols, carboxyls) but react rapidly with azides under copper catalysis (CuAAC).

Part 2: Mechanistic Principles & Workflow

The utility of this linker relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] The reaction forms a 1,4-disubstituted 1,2,3-triazole, which is chemically stable, resistant to metabolic degradation, and mimics the peptide bond's electronic properties.

The Catalytic Cycle (Visualization)

The following diagram outlines the standard workflow for utilizing Diethylene Glycol Bis(2-propynyl) Ether in a bioconjugation or crosslinking context.

Figure 1: General workflow for CuAAC crosslinking. Note the critical emphasis on ligand selection and oxygen exclusion to prevent Cu(I) oxidation and byproduct formation.

Part 3: Experimental Protocols

Protocol A: Small Molecule Dimerization (e.g., PROTAC Synthesis)

Context: Linking two warheads or a warhead and an E3 ligase ligand.

Reagents Required:

-

Target Azide (Molecule A-Azide)

-

Diethylene Glycol Bis(2-propynyl) Ether (Linker)[2]

-

Sodium Ascorbate (Freshly prepared)[4]

-

Ligand: TBTA (for organic solvents) or THPTA (for aqueous mixtures)

-

Solvent: DMSO, DMF, or tBuOH/Water (1:1)

Step-by-Step Methodology:

-

Stoichiometry Calculation:

-

If creating a homodimer (A-Linker-A): Use a 1:2.2 ratio of Linker:Azide to ensure complete consumption of the alkyne.

-

If creating a heterodimer (A-Linker-B): This requires a statistical synthesis or a two-step process. Recommendation: React the linker with Molecule A (10-fold excess of linker) first to form the mono-alkyne intermediate, purify, then react with Molecule B.

-

-

Reaction Setup (Homodimer):

-

Dissolve Diethylene Glycol Bis(2-propynyl) Ether (1 equiv, e.g., 0.1 mmol) and Azide-Molecule (2.2 equiv) in the chosen solvent (2 mL).

-

Add Ligand (0.1 equiv, e.g., TBTA).

-

Degas the solution by bubbling Nitrogen for 5 minutes. (Critical Step)

-

-

Catalyst Addition:

-

Add CuSO₄ (0.05 equiv) dissolved in minimum water.

-

Add Sodium Ascorbate (0.2 equiv) dissolved in minimum water.

-

The solution should turn bright yellow (if using TBTA) or remain clear/light blue (THPTA).

-

-

Incubation:

-

Stir at Room Temperature (RT) for 4–16 hours. Monitor via LC-MS for the disappearance of the azide peak.

-

-

Purification:

-

Dilute with EtOAc, wash with 5% NH₄OH or EDTA solution (to remove Copper), then brine.

-

Dry over Na₂SO₄ and purify via Flash Chromatography.

-

Protocol B: Hydrogel Formation (Crosslinking)

Context: Creating a rigid, defined network using multi-arm Azide-PEG or Azide-functionalized Hyaluronic Acid.

Reagents Required:

-

4-Arm PEG-Azide (10 kDa or similar)

Step-by-Step Methodology:

-

Pre-complexation of Catalyst:

-

Mix CuSO₄ (20 mM in water) with THPTA (100 mM in water) in a 1:5 ratio. Incubate for 10 mins. This protects Cu(I) from rapid oxidation and reduces cytotoxicity.

-

-

Polymer Preparation:

-

Crosslinker Addition:

-

Calculation: The molar ratio of Alkyne groups to Azide groups should be 1:1.

-

Note: Since the linker is small, predissolve it in a small volume of DMSO if it does not dissolve immediately in the polymer solution, though it is generally water-soluble.

-

Gelation:

-

Add the Cu/THPTA complex (final Cu concentration ~0.5 mM).

-

Add Sodium Ascorbate (final concentration ~2.5 mM).[4]

-

Mix rapidly (vortex 5 seconds) and cast into mold.

-

Gelation typically occurs within 5–30 minutes depending on catalyst load.

-

-

Post-Gelation Wash:

-

Soak the hydrogel in PBS containing 10 mM EDTA for 24 hours (changing buffer 3 times) to chelate and remove copper.

-

Part 4: Technical Data & Optimization

Ligand Selection Guide

The choice of ligand dictates the reaction speed and the protection of biomolecules from oxidative damage.

| Ligand | Solubility | Reaction Speed | Recommended Use Case |

| TBTA | Organic (DMSO/MeOH) | Slow | Small molecule synthesis; Organic solvents. |

| THPTA | Water Soluble | Fast | Protein conjugation; Hydrogels; Aqueous buffers. |

| BTTAA | Water Soluble | Very Fast | Live cell labeling; Low copper concentrations. |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for CuAAC reactions involving bis-alkyne linkers.

Part 5: Safety & Handling

-

Handling: Diethylene Glycol Bis(2-propynyl) Ether is a terminal alkyne.[8] While generally stable, avoid exposure to strong oxidizers.

-

Copper Toxicity: Copper is cytotoxic. For biological applications (cell culture), thorough washing with EDTA or the use of copper-chelating resins (e.g., CupriSorb) is mandatory after the reaction.

-

Explosive Potential: Low molecular weight organic azides (the reaction partner) can be explosive. Ensure the ratio of (Carbon + Oxygen) / Nitrogen atoms is > 3.

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

-

Jiang, X., et al. (2018). Design, synthesis and biological activity of novel demethylvancomycin dimers against vancomycin-resistant Enterococcus faecalis.[2] Tetrahedron. Link (Demonstrates use of Bis-propargyl-PEG2 linker).

-

ChemicalBook. (2023). Diethylene Glycol Bis(2-propynyl) Ether Product Properties. Link

Sources

- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethylene Glycol Bis(2-propynyl) Ether | 126422-57-9 [chemicalbook.com]

- 3. glenresearch.com [glenresearch.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diethylene Glycol Bis(2-propynyl) Ether | CymitQuimica [cymitquimica.com]